molecular formula C11H12F2O2 B13350353 Rel-(1R,2R)-2-(2,4-difluorophenoxy)cyclopentan-1-ol

Rel-(1R,2R)-2-(2,4-difluorophenoxy)cyclopentan-1-ol

Katalognummer: B13350353
Molekulargewicht: 214.21 g/mol
InChI-Schlüssel: NTUSWEPTUFCBRP-MWLCHTKSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Rel-(1R,2R)-2-(2,4-difluorophenoxy)cyclopentan-1-ol is a synthetic organic compound characterized by the presence of a cyclopentane ring substituted with a difluorophenoxy group and a hydroxyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1R,2R)-2-(2,4-difluorophenoxy)cyclopentan-1-ol typically involves the following steps:

    Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Difluorophenoxy Group: This step involves the substitution of a hydrogen atom on the cyclopentane ring with a difluorophenoxy group. This can be achieved using nucleophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Rel-(1R,2R)-2-(2,4-difluorophenoxy)cyclopentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to modify the difluorophenoxy group.

    Substitution: The difluorophenoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as chromium trioxide, potassium permanganate, or osmium tetroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce new functional groups.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Used in the production of materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of Rel-(1R,2R)-2-(2,4-difluorophenoxy)cyclopentan-1-ol would depend on its specific applications. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would be specific to the biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Rel-(1R,2R)-2-(2,4-difluorophenoxy)cyclopentan-1-ol can be compared with other similar compounds, such as:

    Cyclopentanol derivatives: Compounds with similar cyclopentane structures but different substituents.

    Difluorophenoxy compounds: Compounds with the difluorophenoxy group attached to different core structures.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties.

Eigenschaften

Molekularformel

C11H12F2O2

Molekulargewicht

214.21 g/mol

IUPAC-Name

(1R,2R)-2-(2,4-difluorophenoxy)cyclopentan-1-ol

InChI

InChI=1S/C11H12F2O2/c12-7-4-5-10(8(13)6-7)15-11-3-1-2-9(11)14/h4-6,9,11,14H,1-3H2/t9-,11-/m1/s1

InChI-Schlüssel

NTUSWEPTUFCBRP-MWLCHTKSSA-N

Isomerische SMILES

C1C[C@H]([C@@H](C1)OC2=C(C=C(C=C2)F)F)O

Kanonische SMILES

C1CC(C(C1)OC2=C(C=C(C=C2)F)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.